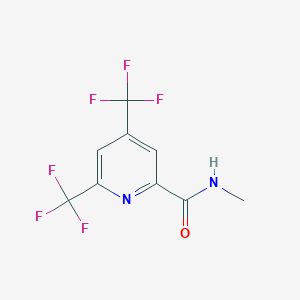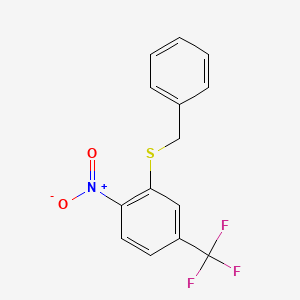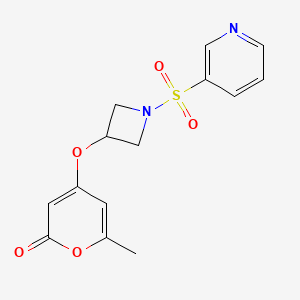
6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran, pyridine, and azetidine rings would give the molecule a rigid, cyclic structure. The exact three-dimensional shape would depend on the specific arrangement of these rings and the other atoms in the molecule .Scientific Research Applications
Synthesis Techniques and Variations :
- The synthesis of related pyrimidine and pyrazole heterocyclics, which are structurally similar to the target compound, involves microwave irradiative cyclocondensation. This method has been evaluated for its insecticidal and antibacterial potential, indicating a potential application in pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).
- The design and discovery of compounds like PF-04447943, a PDE9A inhibitor with a structure similar to the target compound, utilized parallel synthetic chemistry and structure-based drug design. Such compounds have shown promise in cognitive disorder treatments (Verhoest et al., 2012).
Biological and Pharmacological Evaluations :
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research suggests that compounds structurally related to the target molecule could be valuable in developing cancer treatments and inflammation management strategies (Rahmouni et al., 2016).
- Studies on related pyrazolo[3,4-d]pyrimidin-4-one derivatives, containing aryloxyphenoxypropionate moieties, have shown potential herbicidal activity. This suggests a possible agricultural application for similar compounds (Liu, Wang, & Liu, 2007).
Structural and Chemical Properties Analysis :
- Research on AZD9668, a novel oral inhibitor of neutrophil elastase, which shares structural similarities with the target compound, provides insights into binding kinetics, selectivity, and efficacy in models of lung inflammation and damage. This could inform the development of treatments for respiratory diseases (Stevens et al., 2011).
- The synthesis of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, which are structurally related to the target compound, has been explored. This research could be relevant in the development of new chemical entities with varied applications (Shahrisa et al., 2010).
Future Directions
The future directions for research on this compound would depend on its properties and potential uses. For example, if it’s a drug, researchers might study its mechanism of action, efficacy, and safety in more detail. They might also look for ways to improve its synthesis or modify its structure to enhance its properties .
properties
IUPAC Name |
6-methyl-4-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-5-11(6-14(17)20-10)21-12-8-16(9-12)22(18,19)13-3-2-4-15-7-13/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDPVAHLTQGBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

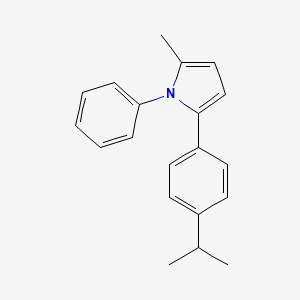
![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)
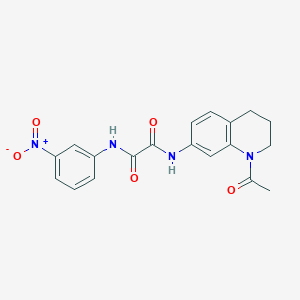
![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)
![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)
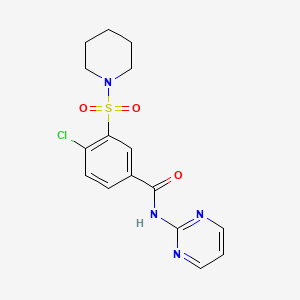
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)


amine hydrochloride](/img/structure/B2769537.png)
